TRANS-4-AMINOTETRAHYDROPYRAN-3-OL

Description

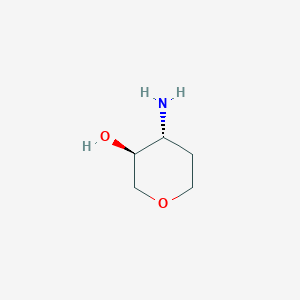

Structure

3D Structure

Properties

IUPAC Name |

(3S,4R)-4-aminooxan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c6-4-1-2-8-3-5(4)7/h4-5,7H,1-3,6H2/t4-,5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBQHDTRHGNGTLZ-RFZPGFLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(C1N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@H]([C@@H]1N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Ascendancy of a Privileged Scaffold: A Deep Dive into the Discovery and Synthesis of TRANS-4-AMINOTETRAHYDROPYRAN-3-OL

For Immediate Release

[City, State] – December 26, 2025 – In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer three-dimensional complexity and drug-like properties is relentless. Among the privileged structures that have garnered significant attention is the tetrahydropyran ring, a core component of numerous natural products and pharmaceutical agents.[1] This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the discovery and synthetic history of a particularly valuable derivative: TRANS-4-AMINOTETRAHYDROPYRAN-3-OL.

The trans-4-amino-3-hydroxytetrahydropyran moiety is a key building block in the synthesis of a wide array of biologically active molecules. Its rigid, chair-like conformation and the stereospecific placement of the amino and hydroxyl groups provide a unique scaffold for interacting with biological targets, making it a sought-after component in drug discovery programs.

Discovery and Early Recognition

While a definitive, singular "discovery" of this compound in a natural context or as a standalone therapeutic agent is not prominently documented in early chemical literature, its emergence is intrinsically linked to the broader exploration of aminocyclitols and substituted sugar mimetics as potential therapeutics. The inherent value of the aminotetrahydropyran scaffold was recognized for its ability to impart favorable pharmacokinetic properties, such as improved aqueous solubility and metabolic stability, to drug candidates.[2] The specific trans stereochemistry of the 4-amino and 3-hydroxyl groups was identified as a crucial element for specific biological activities, driving the development of stereoselective synthetic routes.

Evolution of Synthetic Strategies

The synthesis of polysubstituted tetrahydropyrans has been a central theme in organic chemistry, with a variety of methods developed to control the stereochemical outcomes.[3][4][5] The journey to efficient and stereoselective syntheses of this compound reflects the advancements in synthetic methodology over the past few decades.

Key Synthetic Approaches: A Chronological Perspective

The synthesis of the tetrahydropyran ring system has been approached from multiple angles, with several key reactions forming the bedrock of modern strategies. These include:

-

Oxocarbenium Ion-Mediated Cyclizations: This powerful strategy involves the formation of a reactive oxocarbenium ion which then undergoes an intramolecular cyclization. The Prins cyclization is a prominent example of this class of reactions and has been extensively utilized for the construction of tetrahydropyran rings.[6][7][8]

-

Hetero-Diels-Alder Reactions: This cycloaddition reaction provides a convergent and often highly stereoselective route to dihydropyran intermediates, which can then be further elaborated to the desired saturated ring system.

-

Intramolecular Michael Additions: The conjugate addition of a hydroxyl group to an α,β-unsaturated carbonyl compound offers a reliable method for the formation of the tetrahydropyran ring.

-

Radical Cyclizations: While less common for this specific target, radical-mediated cyclizations have also been employed in the synthesis of tetrahydropyran derivatives.[1]

The stereoselective synthesis of this compound often involves a multi-step sequence, starting from achiral or chiral starting materials and employing stereocontrolling reactions to establish the desired trans relationship between the amino and hydroxyl groups.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with representative synthetic methods for tetrahydropyran scaffolds, providing a comparative overview of their efficiency. It is important to note that specific yields for the direct synthesis of this compound are not always explicitly reported in the literature, and the data below is compiled from syntheses of closely related analogs and the core tetrahydropyran ring.

| Synthetic Method | Key Reagents | Typical Yield (%) | Diastereoselectivity | Reference(s) |

| Prins Cyclization | Lewis or Brønsted Acids | 60-90 | High (trans favored) | [6][7][9] |

| Hetero-Diels-Alder Cycloaddition | Chiral Lewis Acids | 70-95 | High | [1] |

| Intramolecular Michael Addition | Base or Acid Catalysis | 50-85 | Substrate Dependent | [1] |

| Epoxide Ring Opening | Nitrogen Nucleophile | 50-80 | High (trans) | [10] |

Detailed Experimental Protocols

Synthesis of a this compound derivative via Epoxide Ring Opening

-

Step 1: Epoxidation of a Dihydropyran Precursor: A suitably protected 3,4-dihydropyran is treated with an epoxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), in a chlorinated solvent like dichloromethane (DCM) at 0 °C to room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the epoxide is purified by column chromatography.

-

Step 2: Regio- and Stereoselective Epoxide Opening: The purified epoxide is dissolved in a protic solvent, such as isopropanol, and treated with a nitrogen nucleophile, for example, sodium azide (NaN₃) in the presence of a Lewis acid or ammonium chloride. The reaction is typically heated to reflux to ensure complete conversion. The azide attacks the C4 position from the face opposite to the epoxide oxygen, resulting in a trans-azido alcohol.

-

Step 3: Reduction of the Azide: The resulting azido alcohol is then reduced to the corresponding primary amine. A common method for this transformation is the use of lithium aluminum hydride (LiAlH₄) in an ethereal solvent like tetrahydrofuran (THF) or by catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Step 4: Deprotection (if necessary): If protecting groups were used on the hydroxyl or amino functionalities, a final deprotection step is carried out under appropriate conditions to yield this compound.

Logical Relationships in Synthesis

The synthesis of this compound can be visualized as a series of logical steps, starting from a simple precursor and building complexity through controlled chemical transformations. The following diagram illustrates a generalized synthetic workflow.

Caption: A generalized workflow for the synthesis of this compound.

Another key strategic approach, the Prins cyclization, offers a convergent route to the tetrahydropyran core. The logical flow of this strategy is depicted below.

Caption: Logical flow of the Prins cyclization for tetrahydropyran synthesis.

Conclusion and Future Outlook

This compound has solidified its position as a valuable building block in medicinal chemistry. While its initial discovery is not marked by a singular event, its importance has grown organically with the increasing demand for sp³-rich, stereochemically defined scaffolds in drug discovery. The evolution of its synthesis from classical methods to modern, highly stereoselective strategies showcases the progress in the field of organic chemistry. Future research in this area will likely focus on the development of even more efficient and sustainable catalytic methods for the synthesis of this and related aminotetrahydropyranols, as well as the exploration of their utility in novel therapeutic areas. The continued investigation into the biological activities of molecules incorporating this privileged scaffold is expected to yield new and improved drug candidates for a variety of diseases.

References

- 1. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Strategies for the construction of tetrahydropyran rings in the synthesis of natural products - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Tetrahydropyran synthesis [organic-chemistry.org]

- 6. Prins-Type Macrocyclizations as an Efficient Ring-Closing Strategy in Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Advances in the Prins Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Synthesis and antihypertensive activity of substituted trans-4-amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3-ols - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physicochemical Properties of TRANS-4-AMINOTETRAHYDROPYRAN-3-OL

For Researchers, Scientists, and Drug Development Professionals

Introduction

TRANS-4-AMINOTETRAHYDROPYRAN-3-OL is a heterocyclic organic compound of interest in medicinal chemistry and drug discovery due to its substituted tetrahydropyran scaffold. The physicochemical properties of this molecule are fundamental to understanding its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for formulation as a therapeutic agent. This technical guide provides a detailed overview of the known and predicted physicochemical properties of this compound, outlines standard experimental protocols for their determination, and includes visualizations to aid in understanding its chemical structure and characterization workflow.

Chemical Structure and Identifier

The chemical structure of this compound consists of a tetrahydropyran ring substituted with an amino group at the 4-position and a hydroxyl group at the 3-position, with a trans stereochemical relationship between these two substituents.

Caption: Chemical structure of this compound.

Physicochemical Data

The following tables summarize the available quantitative data for this compound. It is important to note that while some data is derived from experimental measurements, other values are computationally predicted and should be considered as estimates.

Table 1: General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C5H11NO2 | [1][2][3][4][5] |

| Molecular Weight | 117.15 g/mol | [1][2][3][4][5] |

| CAS Number | 215940-92-4 | [1][2][4][6] |

| Physical Form | Solid | [2] |

| Boiling Point | 234.2 °C at 760 mmHg | [2] |

| Melting Point | Not experimentally determined |

Table 2: Solubility and Partitioning Properties

| Property | Value | Source |

| XLogP3 (Computed) | -1.3 | [7] |

| Aqueous Solubility | Not experimentally determined |

Table 3: Spectroscopic and Other Properties

| Property | Value | Source |

| Topological Polar Surface Area (Computed) | 55.5 Ų | [7] |

| ¹H NMR, ¹³C NMR | No specific data available | |

| Infrared (IR) Spectrum | No specific data available | |

| Mass Spectrum | No specific data available |

Experimental Protocols

Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the physicochemical characterization of a novel chemical entity like this compound.

Caption: Workflow for the physicochemical characterization of a chemical compound.

Melting Point Determination

Objective: To determine the temperature at which this compound transitions from a solid to a liquid phase.

Methodology:

-

A small, finely powdered sample of the purified compound is packed into a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature range over which the sample melts is recorded. This is typically reported as the range from the first appearance of liquid to the complete liquefaction of the solid.

pKa Determination

Objective: To determine the acid dissociation constant(s) of the ionizable groups (the amino and hydroxyl groups) in this compound.

Methodology (Potentiometric Titration):

-

A known concentration of the compound is dissolved in a suitable solvent, typically water or a water-cosolvent mixture.

-

The solution is placed in a thermostatted vessel equipped with a pH electrode and a stirrer.

-

A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added in small, precise increments using a burette.

-

The pH of the solution is recorded after each addition of the titrant.

-

A titration curve (pH versus volume of titrant added) is plotted.

-

The pKa value(s) are determined from the midpoint(s) of the buffer region(s) of the titration curve.

Aqueous Solubility Determination

Objective: To quantify the concentration of this compound in water at saturation.

Methodology (Shake-Flask Method):

-

An excess amount of the solid compound is added to a known volume of purified water in a sealed flask.

-

The flask is agitated (e.g., on a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

The resulting suspension is filtered or centrifuged to remove the undissolved solid.

-

The concentration of the compound in the clear aqueous phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

LogP/LogD Determination

Objective: To measure the partitioning of this compound between an aqueous and an immiscible organic phase (typically n-octanol).

Methodology (Shake-Flask Method):

-

A solution of the compound at a known concentration is prepared in either the aqueous or organic phase.

-

Equal volumes of the n-octanol and the aqueous buffer (at a specific pH for LogD) are added to a flask.

-

The mixture is shaken vigorously to allow for partitioning of the compound between the two phases and then allowed to stand for the phases to separate.

-

The concentration of the compound in both the aqueous and organic phases is determined.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the logarithm of this ratio. LogD is the logarithm of the distribution coefficient at a specific pH.

Spectroscopic Characterization

While specific spectra for this compound are not publicly available, the expected spectral features based on its structure are described below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the tetrahydropyran ring. The chemical shifts and coupling patterns of the protons on carbons 3 and 4 would be indicative of their relative stereochemistry (trans). The protons of the CH2 groups in the ring would likely appear as complex multiplets. Signals for the amine (NH2) and hydroxyl (OH) protons would also be present, and their chemical shifts may be broad and concentration-dependent.

-

¹³C NMR: The carbon NMR spectrum would be expected to show five distinct signals corresponding to the five carbon atoms in the molecule. The chemical shifts of the carbons bearing the hydroxyl and amino groups (C3 and C4) would be downfield compared to the other ring carbons.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to exhibit characteristic absorption bands for its functional groups:

-

A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group and the N-H stretching of the primary amine.

-

C-H stretching vibrations for the sp³ hybridized carbons of the ring would appear just below 3000 cm⁻¹.

-

An N-H bending vibration may be observed around 1600 cm⁻¹.

-

A C-O stretching vibration for the alcohol would be expected in the 1050-1200 cm⁻¹ region.

-

A C-O-C stretching vibration for the ether linkage in the tetrahydropyran ring would likely be present in the 1070-1150 cm⁻¹ range.

Mass Spectrometry (MS)

In a mass spectrum, this compound would be expected to show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to its molecular weight (117.15 g/mol ). Common fragmentation patterns for this type of molecule could involve the loss of water (H₂O) from the molecular ion, or cleavage of the tetrahydropyran ring.

Conclusion

This technical guide provides a summary of the currently available physicochemical information for this compound. While some fundamental properties like molecular weight and boiling point have been reported, there is a notable lack of experimentally determined data for key parameters such as melting point, pKa, and aqueous solubility. The provided experimental protocols offer a framework for the systematic characterization of this and related compounds. A thorough experimental investigation of these properties is crucial for advancing the understanding and potential application of this compound in the field of drug development.

References

- 1. This compound | 215940-92-4 [chemicalbook.com]

- 2. This compound | 215940-92-4 [sigmaaldrich.com]

- 3. usbio.net [usbio.net]

- 4. This compound 97% | CAS: 215940-92-4 | AChemBlock [achemblock.com]

- 5. usbio.net [usbio.net]

- 6. 215940-92-4|this compound|BLD Pharm [bldpharm.com]

- 7. This compound | C5H11NO2 | CID 54857363 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Characterization of TRANS-4-AMINOTETRAHYDROPYRAN-3-OL: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for TRANS-4-AMINOTETRAHYDROPYRAN-3-OL (CAS No: 215940-92-4).[1][2][3][4] Designed for researchers, scientists, and professionals in drug development, this document presents predicted and characteristic spectroscopic data, detailed experimental protocols, and a logical workflow for the structural elucidation of this compound.

Molecular Structure and Properties:

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.8 - 3.6 | m | 2H | O-CH₂ |

| ~3.5 | m | 1H | CH-OH |

| ~3.2 | m | 2H | O-CH₂ |

| ~2.8 | m | 1H | CH-NH₂ |

| ~2.5 | br s | 3H | NH₂, OH |

| ~1.8 | m | 1H | CH₂ (axial) |

| ~1.4 | m | 1H | CH₂ (equatorial) |

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~70.0 | C-OH |

| ~68.5 | O-CH₂ |

| ~65.0 | O-CH₂ |

| ~55.0 | C-NH₂ |

| ~30.0 | CH₂ |

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| 3400 - 3200 | Strong, Broad | O-H, N-H | Stretching |

| 2960 - 2850 | Medium-Strong | C-H | Stretching |

| 1650 - 1580 | Medium | N-H | Bending |

| 1470 - 1430 | Medium | C-H | Bending |

| 1150 - 1050 | Strong | C-O | Stretching |

| 1100 - 1000 | Strong | C-N | Stretching |

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data

| m/z | Ion | Notes |

| 118.0863 | [M+H]⁺ | Molecular ion peak (protonated) |

| 117.0789 | [M]⁺ | Molecular ion peak |

| 100.0762 | [M-NH₃]⁺ | Loss of ammonia |

| 99.0708 | [M-H₂O]⁺ | Loss of water |

| 87.0551 | [M-CH₂O]⁺ | Loss of formaldehyde from the ring |

| 71.0602 | [M-C₂H₄O]⁺ | Fragmentation of the pyran ring |

| 57.0704 | [C₄H₉]⁺ | Further fragmentation |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule.

Methodology:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.[5] Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).[5]

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

-

-

¹³C NMR Acquisition:

-

Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.[10]

-

DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.[6][8][9]

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard. Integrate the ¹H NMR signals to determine the relative number of protons in each environment.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid this compound directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.[11]

-

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.[11]

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Identify the characteristic absorption bands and correlate them to specific functional groups.[11][12]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent such as methanol or acetonitrile (typically ~1 mg/mL).[13] Further dilute this stock solution to a final concentration of approximately 10 µg/mL.[13]

-

Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).[14][15]

-

Data Acquisition (ESI):

-

Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Typical ESI conditions include a capillary voltage of 3-4 kV and a source temperature of 100-150°C.

-

-

Data Acquisition (EI):

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the ions.[14]

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the structural elucidation of an organic compound using multiple spectroscopic techniques.

Caption: General workflow for the spectroscopic analysis of an organic compound.

References

- 1. This compound | C5H11NO2 | CID 54857363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 215940-92-4 [sigmaaldrich.com]

- 3. usbio.net [usbio.net]

- 4. This compound 97% | CAS: 215940-92-4 | AChemBlock [achemblock.com]

- 5. modgraph.co.uk [modgraph.co.uk]

- 6. magritek.com [magritek.com]

- 7. New Lab Manual: Identification of an Alcohol using 13C NMR and DEPT - Magritek [magritek.com]

- 8. azom.com [azom.com]

- 9. researchgate.net [researchgate.net]

- 10. chem.uiowa.edu [chem.uiowa.edu]

- 11. amherst.edu [amherst.edu]

- 12. webassign.net [webassign.net]

- 13. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 14. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 15. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 16. m.youtube.com [m.youtube.com]

An In-depth Technical Guide on the Stereochemistry and Isomeric Forms of TRANS-4-AMINOTETRAHYDROPYRAN-3-OL

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of trans-4-aminotetrahydropyran-3-ol, a valuable building block in medicinal chemistry and drug discovery. Due to the presence of two chiral centers, this molecule can exist as a pair of enantiomers. This document details their isomeric forms, provides a summary of their physical and chemical properties, outlines a general synthetic and resolution pathway, and includes a detailed, albeit illustrative, experimental protocol.

Introduction to the Stereochemistry of this compound

This compound possesses two stereocenters at the C3 and C4 positions of the tetrahydropyran ring. The trans configuration indicates that the amino and hydroxyl groups are on opposite sides of the ring's plane. This arrangement gives rise to a pair of non-superimposable mirror images, known as enantiomers.

The two enantiomers of this compound are:

-

(3R,4S)-4-aminotetrahydropyran-3-ol

-

(3S,4R)-4-aminotetrahydropyran-3-ol

A mixture containing equal amounts of these two enantiomers is referred to as a racemic mixture or racemate. The separation of this racemate into its individual, optically pure enantiomers is crucial for the development of stereochemically defined active pharmaceutical ingredients (APIs), as different enantiomers can exhibit distinct pharmacological and toxicological profiles.

Isomeric Forms and Their Properties

The distinct spatial arrangement of atoms in each enantiomer results in identical physical properties in a non-chiral environment, such as melting point and boiling point. However, they exhibit different optical activities, rotating plane-polarized light in equal but opposite directions.

| Property | (±)-trans-4-Aminotetrahydropyran-3-ol (Racemate) | (+)-(3S,4R)-4-Aminotetrahydropyran-3-ol | (-)-(3R,4S)-4-Aminotetrahydropyran-3-ol |

| Molecular Formula | C₅H₁₁NO₂[1] | C₅H₁₁NO₂[2] | C₅H₁₁NO₂ |

| Molecular Weight | 117.15 g/mol [1] | 117.15 g/mol [2] | 117.15 g/mol |

| CAS Number | 215940-92-4[1] | 1309081-53-5[1] | 1096594-11-4 (hydrochloride)[3] |

| Appearance | Solid | Data not available | Data not available |

| Boiling Point | 234.2 °C at 760 mmHg[4] | Data not available | Data not available |

| Optical Rotation | 0° | Positive (+) | Negative (-) |

Synthesis and Resolution of Enantiomers

The preparation of enantiomerically pure forms of this compound typically involves a two-stage process: the synthesis of the racemic mixture followed by chiral resolution.

General Synthesis of Racemic this compound

A common route to aminotetrahydropyran scaffolds involves the Prins cyclization or related methodologies.[5] A general, illustrative synthesis of the racemic this compound could proceed via the epoxidation of a suitable unsaturated precursor, followed by regioselective ring-opening with an amine.

Chiral Resolution

The separation of the racemic mixture into its constituent enantiomers can be achieved through several methods, with the most common being the formation of diastereomeric salts using a chiral resolving agent. Chiral acids, such as tartaric acid, are frequently employed for the resolution of racemic amines. The resulting diastereomeric salts exhibit different solubilities, allowing for their separation by fractional crystallization. Subsequent liberation of the amine from the separated salt yields the enantiomerically pure amine.

Figure 1: A generalized workflow for the synthesis of racemic this compound and its subsequent chiral resolution.

Illustrative Experimental Protocols

The following protocols are provided as a general guide and may require optimization based on specific laboratory conditions and available starting materials.

Synthesis of Racemic this compound

Step 1: Epoxidation of a Dihydropyran Precursor A suitable dihydropyran precursor is dissolved in a chlorinated solvent (e.g., dichloromethane). A peroxy acid (e.g., meta-chloroperoxybenzoic acid, m-CPBA) is added portion-wise at 0 °C. The reaction is stirred and allowed to warm to room temperature until completion, as monitored by thin-layer chromatography (TLC). The reaction mixture is then washed with a sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude epoxide.

Step 2: Regioselective Ring-Opening with an Amine The crude epoxide is dissolved in an alcohol solvent (e.g., methanol or isopropanol). A source of ammonia (e.g., ammonium hydroxide or a protected amine followed by deprotection) is added, and the mixture is heated in a sealed vessel. The reaction progress is monitored by TLC or gas chromatography (GC). Upon completion, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford racemic this compound.

Chiral Resolution of (±)-trans-4-Aminotetrahydropyran-3-ol

This protocol is based on the general principle of diastereomeric salt formation and may need to be adapted.

Step 1: Formation of Diastereomeric Salts Racemic this compound is dissolved in a suitable solvent, such as ethanol or methanol. A stoichiometric amount of a chiral resolving agent (e.g., L-(+)-tartaric acid or D-(-)-tartaric acid) dissolved in the same solvent is added to the solution. The mixture is heated to ensure complete dissolution and then allowed to cool slowly to room temperature to facilitate the crystallization of one of the diastereomeric salts.

Step 2: Fractional Crystallization The precipitated crystals (the less soluble diastereomeric salt) are collected by filtration. The filtrate, containing the more soluble diastereomeric salt, is set aside. The collected crystals are recrystallized from the same solvent to improve diastereomeric purity. The purity can be assessed by measuring the optical rotation of the salt at each crystallization step.

Step 3: Liberation of the Enantiomers The separated diastereomeric salts are treated with a base (e.g., sodium hydroxide solution) to deprotonate the amine and liberate the free enantiomer. The aqueous solution is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the enantiomerically enriched this compound. The process is repeated for the filtrate containing the other diastereomer to obtain the opposite enantiomer. The enantiomeric excess (ee) can be determined by chiral High-Performance Liquid Chromatography (HPLC).

Conclusion

The stereochemistry of this compound is a critical aspect for its application in drug development. The ability to synthesize and separate the individual (3R,4S) and (3S,4R) enantiomers allows for the investigation of their unique biological activities and the development of safer and more efficacious therapeutic agents. The methodologies outlined in this guide provide a foundation for researchers and scientists working with this important chiral building block. Further research into more direct asymmetric syntheses could provide more efficient routes to these valuable compounds.

References

- 1. This compound | C5H11NO2 | CID 54857363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (3S,4R)-4-Amino-tetrahydropyran-3-ol hydrochloride 97% | CAS: 1630815-44-9 | AChemBlock [achemblock.com]

- 3. (3R,4S)-4-Aminotetrahydro-2H-pyran-3-ol hydrochloride | 1096594-11-4 [chemicalbook.com]

- 4. This compound | 215940-92-4 [sigmaaldrich.com]

- 5. Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

TRANS-4-AMINOTETRAHYDROPYRAN-3-OL molecular formula and weight

For Researchers, Scientists, and Drug Development Professionals

This guide provides core technical data on TRANS-4-AMINOTETRAHYDROPYRAN-3-OL, a key building block in synthetic and medicinal chemistry.

Molecular Data

The fundamental molecular properties of this compound are summarized below.

| Property | Value |

| Molecular Formula | C₅H₁₁NO₂[1][2][3] |

| Molecular Weight | 117.15 g/mol [1][2][3][4] |

Experimental Protocols & Signaling Pathways

Detailed experimental protocols and signaling pathways involving this compound are highly specific to its application in novel drug development and are typically proprietary or published in peer-reviewed literature. Researchers are advised to consult scientific databases for specific use-cases.

Logical Relationship of Molecular Identifiers

The following diagram illustrates the direct relationship between the chemical name and its primary molecular identifiers.

References

A Technical Guide to TRANS-4-AMINOTETRAHYDROPYRAN-3-OL: Commercial Availability, Synthesis, and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of TRANS-4-AMINOTETRAHYDROPYRAN-3-OL, a key chiral building block in modern medicinal chemistry. We will explore its commercial availability, key suppliers, and detailed physicochemical properties. Furthermore, this guide will outline a representative synthetic protocol and analytical methodologies for its characterization. A significant focus will be placed on its application in the synthesis of targeted therapeutics, specifically Bruton's tyrosine kinase (BTK) inhibitors, with a detailed look at the relevant B-cell receptor (BCR) signaling pathway.

Commercial Availability and Suppliers

This compound (CAS No: 215940-92-4) is readily available from a variety of chemical suppliers specializing in building blocks for research and development. The compound is typically offered in quantities ranging from milligrams to kilograms, with purities generally exceeding 97%. It is important for researchers to consult the specific documentation from their chosen supplier for lot-specific purity and analytical data.

Below is a summary of prominent suppliers and their typical product offerings. Please note that availability and pricing are subject to change and should be confirmed directly with the suppliers.

| Supplier | Typical Purity | Available Forms | Storage Conditions |

| Sigma-Aldrich | ≥98% | Solid | 4°C, protect from light[1] |

| United States Biological | Highly Purified | Solid | -20°C[2][3] |

| BLD Pharm | Custom | Solid | Room temperature, inert atmosphere, keep in dark place[4] |

| Advanced ChemBlocks | ≥97% | Solid | Inquire with supplier |

| ChemScene | ≥98% | Solid | 4°C, protect from light[1] |

Physicochemical and Quantitative Data

A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis and drug development. The following table summarizes key quantitative data for this compound.

| Property | Value | Reference |

| CAS Number | 215940-92-4 | [1][2][5][6] |

| Molecular Formula | C5H11NO2 | [2][5][6] |

| Molecular Weight | 117.15 g/mol | [2][5][6] |

| IUPAC Name | (3S,4R)-4-aminooxan-3-ol | [5] |

| Appearance | Solid | [1] |

| Boiling Point | 234.2°C at 760 mmHg | [1] |

| Melting Point | >265°C (dec.) (for a related compound, 4-amino-tetrahydropyran-4-carboxylic acid) | [7] |

| Purity | ≥97-98% | [1][6] |

| Storage Temperature | 4°C to -20°C, protect from light | [1][2] |

Application in Drug Discovery: A Key Intermediate for BTK Inhibitors

This compound is a critical chiral intermediate in the synthesis of several targeted therapies, most notably the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib (PCI-32765).[8][9][10] BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and differentiation of B-cells.[8][10] In many B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma, the BCR pathway is constitutively active, driving cancer cell growth.[8][10]

Ibrutinib and other BTK inhibitors function by covalently and irreversibly binding to a cysteine residue (Cys-481) in the active site of BTK.[8][9] This binding blocks the kinase activity of BTK, thereby inhibiting downstream signaling cascades that promote cell survival and proliferation.[8][10] The chiral nature of this compound is crucial for the specific stereochemistry required for potent and selective inhibition of BTK by the final drug molecule.

B-Cell Receptor (BCR) Signaling Pathway and BTK Inhibition

The following diagram illustrates the central role of BTK in the BCR signaling pathway and the mechanism of its inhibition by drugs derived from this compound.

Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of Ibrutinib on BTK.

Experimental Protocols

The following sections provide representative protocols for the synthesis and analysis of this compound. These are intended for informational purposes and should be adapted and optimized based on specific laboratory conditions and safety protocols.

Synthesis of this compound

A common synthetic route to aminotetrahydropyran scaffolds involves a Prins-type cyclization. The following is a generalized workflow based on established chemical principles.

Caption: A representative synthetic workflow for this compound.

Representative Protocol:

-

Prins Cyclization: To a solution of a suitable homoallylic alcohol in a chlorinated solvent (e.g., dichloromethane), an aldehyde is added. The mixture is cooled (e.g., to 0°C), and a Lewis acid catalyst (e.g., indium(III) chloride) is added portion-wise. The reaction is stirred at room temperature until completion, as monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation of Intermediate: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 4-halotetrahydropyran intermediate.

-

Azide Displacement: The crude intermediate is dissolved in a polar aprotic solvent (e.g., dimethylformamide), and sodium azide is added. The mixture is heated (e.g., to 80°C) and stirred until the reaction is complete (monitored by TLC).

-

Work-up and Isolation of Azido Alcohol: After cooling to room temperature, water is added, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel.

-

Reduction of the Azide: The purified azido alcohol is dissolved in a suitable solvent (e.g., methanol or tetrahydrofuran). A reducing agent is then added. For catalytic hydrogenation, a catalyst such as palladium on carbon (Pd/C) is used, and the mixture is stirred under a hydrogen atmosphere. Alternatively, a chemical reducing agent like lithium aluminum hydride (LiAlH4) can be used in an anhydrous solvent like THF.

-

Final Work-up and Purification: After the reduction is complete, the catalyst is removed by filtration (e.g., through Celite). The filtrate is concentrated under reduced pressure. If a chemical reductant was used, a careful aqueous work-up is necessary. The final product, this compound, can be purified by recrystallization or column chromatography to achieve the desired purity.

Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR: The proton NMR spectrum is used to confirm the structure and stereochemistry of the molecule. The chemical shifts and coupling constants of the protons on the tetrahydropyran ring are characteristic of the trans configuration.

-

13C NMR: The carbon NMR spectrum provides information on the number and types of carbon atoms in the molecule, further confirming its structure.

High-Performance Liquid Chromatography (HPLC):

HPLC is a critical technique for assessing the purity and, importantly, the enantiomeric excess of the chiral product.

Representative Chiral HPLC Method:

-

Column: A chiral stationary phase (CSP) is required for the separation of enantiomers. Polysaccharide-based CSPs (e.g., those based on amylose or cellulose derivatives) are often effective.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is typically used. The exact ratio is optimized to achieve the best separation.

-

Flow Rate: A typical flow rate is between 0.5 and 1.5 mL/min.

-

Detection: UV detection at a low wavelength (e.g., 210-220 nm) is commonly used, as the molecule lacks a strong chromophore.

-

Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent at a suitable concentration (e.g., 1 mg/mL).

This technical guide provides a foundational understanding of this compound for its application in research and drug development. For detailed and specific applications, it is essential to consult the primary scientific literature and the technical documentation provided by suppliers.

References

- 1. This compound | 215940-92-4 [sigmaaldrich.com]

- 2. usbio.net [usbio.net]

- 3. usbio.net [usbio.net]

- 4. 215940-92-4|this compound|BLD Pharm [bldpharm.com]

- 5. This compound | C5H11NO2 | CID 54857363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound 97% | CAS: 215940-92-4 | AChemBlock [achemblock.com]

- 7. 39124-20-4 CAS MSDS (4-AMINO-TETRAHYDRO-PYRAN-4-CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. What is the mechanism of Ibrutinib? [synapse.patsnap.com]

- 9. targetedonc.com [targetedonc.com]

- 10. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Basic Reactivity of Amino and Hydroxyl Groups

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the fundamental reactivity of amino and hydroxyl groups, two of the most prevalent functional groups in organic chemistry and drug development. Understanding their intrinsic basicity, nucleophilicity, and reaction mechanisms is paramount for designing novel therapeutics, optimizing synthetic routes, and elucidating biological pathways.

Core Concepts: Basicity and Nucleophilicity

The reactivity of both amino and hydroxyl groups is fundamentally governed by the lone pair of electrons on the nitrogen and oxygen atoms, respectively. This electron pair allows them to act as both Brønsted-Lowry bases (proton acceptors) and Lewis bases/nucleophiles (electron pair donors to an electrophile).

Basicity is a thermodynamic concept that describes the ability of a functional group to accept a proton (H⁺). It is quantified by the pKa of its conjugate acid. A higher pKa value for the conjugate acid indicates a stronger base. Generally, amines are more basic than alcohols.[1] This is because nitrogen is less electronegative than oxygen, and thus holds its lone pair of electrons less tightly, making them more available for protonation.

Nucleophilicity is a kinetic concept that measures the rate at which a species donates its electron pair to an electrophilic carbon atom. While closely related to basicity, nucleophilicity is also influenced by factors such as sterics, solvent, and the nature of the electrophile.[2] In many cases, stronger bases are also stronger nucleophiles; however, this is not always the case, particularly with sterically hindered bases.

Quantitative Comparison of Basicity: pKa Values

The pKa value is a crucial parameter for predicting the protonation state of a functional group at a given pH and for comparing the relative basicity of different compounds. The following tables summarize the approximate pKa values for the conjugate acids of various classes of amines and alcohols.

Table 1: Approximate pKa Values of the Conjugate Acids of Various Amines [3][4][5]

| Amine Class | Example | Structure | Approximate pKa of Conjugate Acid (R-NH₃⁺, R₂-NH₂⁺, R₃-NH⁺) |

| Primary Alkylamine | Methylamine | CH₃NH₂ | 10.6 |

| Secondary Alkylamine | Dimethylamine | (CH₃)₂NH | 10.7 |

| Tertiary Alkylamine | Trimethylamine | (CH₃)₃N | 9.8 |

| Aromatic Amine | Aniline | C₆H₅NH₂ | 4.6 |

Note: The basicity of alkylamines generally follows the trend: secondary > primary > tertiary in aqueous solution, which is a result of a combination of inductive effects and solvation effects. Aromatic amines are significantly less basic than alkylamines due to the delocalization of the nitrogen lone pair into the aromatic ring.

| Alcohol/Phenol Class | Example | Structure | Approximate pKa |

| Primary Alcohol | Methanol | CH₃OH | 15.5 |

| Secondary Alcohol | Isopropanol | (CH₃)₂CHOH | 17.1 |

| Tertiary Alcohol | tert-Butanol | (CH₃)₃COH | 18.0 |

| Phenol | Phenol | C₆H₅OH | 10.0 |

Note: The acidity of alcohols decreases with increasing alkyl substitution due to the electron-donating inductive effect of alkyl groups, which destabilizes the resulting alkoxide ion. Phenols are significantly more acidic than alcohols because the resulting phenoxide ion is stabilized by resonance.

Key Reactions and Experimental Protocols

The differential reactivity of amino and hydroxyl groups is exploited in a vast array of chemical transformations. Below are detailed protocols for two fundamental reactions that highlight their nucleophilic character: alkylation of amines and acylation of alcohols.

Experimental Protocol: N-Alkylation of a Primary Amine

This protocol describes a general procedure for the alkylation of a primary amine with a primary alcohol, catalyzed by a combination of hydroiodic acid (HI) and sodium bisulfate (NaHSO₄).[8]

Materials:

-

Primary amine (e.g., benzylamine)

-

Primary alcohol (e.g., 1-hexanol)

-

Sodium bisulfate (NaHSO₄)

-

Hydroiodic acid (HI, 55% in water)

-

N-methyl-2-pyrrolidone (NMP)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Nitrogen (N₂) gas supply

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Under a nitrogen atmosphere, dissolve the primary amine (0.5 mmol), the primary alcohol (1.0 mmol), and NaHSO₄ (0.5 mmol) in NMP (1 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

While stirring, add HI (55% in water, 0.1 mmol).

-

Heat the reaction mixture to 150 °C and stir for the specified reaction time (typically monitored by TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the reaction mixture with a saturated NaHCO₃ aqueous solution.

-

Extract the product with ethyl acetate (3 x 5 mL).

-

Combine the organic phases and wash with saturated NaCl solution (3 x 20 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography to obtain the N-alkylated amine.

Experimental Protocol: O-Acylation of a Primary Alcohol

This protocol outlines a general, solvent-free method for the acetylation of a primary alcohol using acetic anhydride.[9][10]

Materials:

-

Primary alcohol (e.g., benzyl alcohol)

-

Acetic anhydride

-

Round-bottom flask

-

Magnetic stirrer and stir bar (optional)

-

Heating source (e.g., oil bath)

-

Water

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 25 mL round-bottom flask, add the primary alcohol (1 mmol).

-

Add acetic anhydride (1.5 mmol) to the flask.

-

Heat the reaction mixture to 60 °C and maintain for 7 hours (or until completion as monitored by TLC). Stirring is optional.

-

After the reaction is complete, quench the reaction by adding water (50 mL) and stir for approximately 15 minutes.

-

Add saturated NaHCO₃ solution (10 mL) to the aqueous phase and extract with ethyl acetate (100 mL).

-

Wash the organic phase with distilled water until it is neutral.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

-

The resulting acetylated product can be further purified if necessary.

Visualizing Reaction Mechanisms and Workflows

Graphical representations are invaluable for understanding complex chemical processes. The following diagrams, generated using the DOT language, illustrate a key biological reaction involving the amino group and a general workflow for assessing nucleophilicity.

Peptide Bond Formation

The formation of a peptide bond is a cornerstone of biochemistry, linking amino acids together to form proteins. The reaction is a condensation reaction where the nucleophilic amino group of one amino acid attacks the electrophilic carbonyl carbon of another amino acid's carboxylic acid group, resulting in the elimination of a water molecule.[11][12][13]

Caption: Mechanism of Peptide Bond Formation.

Workflow for Determining Nucleophilicity

Determining the nucleophilicity of a compound is essential for predicting its reactivity in substitution and addition reactions. This workflow outlines a general approach, combining computational and experimental methods.[14][15]

Caption: Workflow for Nucleophilicity Determination.

Conclusion

The amino and hydroxyl groups are fundamental building blocks in the design and synthesis of a vast array of molecules, from pharmaceuticals to materials. A thorough understanding of their relative basicity and nucleophilicity, quantified by parameters like pKa and reaction kinetics, is essential for controlling their reactivity and achieving desired chemical outcomes. The experimental protocols and conceptual workflows presented in this guide provide a solid foundation for researchers and professionals in the field to further explore and harness the rich chemistry of these vital functional groups.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. quora.com [quora.com]

- 3. 24.3 Basicity of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. chem.indiana.edu [chem.indiana.edu]

- 6. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chinesechemsoc.org [chinesechemsoc.org]

- 9. mdpi.com [mdpi.com]

- 10. Frontiers | A Stoichiometric Solvent-Free Protocol for Acetylation Reactions [frontiersin.org]

- 11. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]

- 12. What is the chemical mechanism by which the peptide bond is formed? | AAT Bioquest [aatbio.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. How do I measure nucleophilicity? | AAT Bioquest [aatbio.com]

The Strategic Role of TRANS-4-AMINOTETRAHYDROPYRAN-3-OL as a Chiral Building Block in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the demand for structurally complex and stereochemically pure molecules is ever-increasing. Chiral building blocks serve as fundamental cornerstones in the synthesis of novel therapeutics, enabling precise control over the three-dimensional architecture of drug candidates, which is often critical for their efficacy and safety. Among these, the substituted tetrahydropyran motif is a privileged scaffold found in a plethora of biologically active natural products and synthetic drugs. This technical guide delves into the synthesis, properties, and applications of a particularly valuable chiral building block: TRANS-4-AMINOTETRAHYDROPYRAN-3-OL. With its defined stereochemistry and versatile functional groups, this compound has emerged as a key intermediate in the development of innovative therapeutics, notably in the modulation of inflammatory pathways.

Physicochemical Properties

This compound, with the IUPAC name (3S,4R)-4-aminooxan-3-ol, is a chiral heterocyclic compound. Its key physicochemical properties are summarized in the table below, providing essential data for its handling, characterization, and use in synthetic chemistry.[1][2]

| Property | Value |

| CAS Number | 215940-92-4 |

| Molecular Formula | C5H11NO2 |

| Molecular Weight | 117.15 g/mol |

| Appearance | White to off-white solid |

| Purity | Typically ≥97% |

| Storage | 0-8 °C |

Stereoselective Synthesis of this compound

The precise arrangement of the amino and hydroxyl groups on the tetrahydropyran ring is crucial for the biological activity of the final drug molecules. The stereoselective synthesis of this compound can be achieved through various strategies, with the intramolecular ring-opening of epoxy alcohols being a prominent and effective method. This approach allows for excellent control over the relative and absolute stereochemistry of the resulting amino alcohol.

Key Synthetic Strategy: Intramolecular Epoxide Ring Opening

A common and effective strategy for the synthesis of trans-amino alcohols on a cyclic scaffold is the intramolecular cyclization of an acyclic precursor containing an epoxide and a nucleophile. In the context of this compound, a suitable epoxy alcohol precursor can be designed to undergo a 6-endo-tet cyclization, leading to the desired tetrahydropyran ring with the trans-disposed functional groups. The regioselectivity of the epoxide opening is a critical factor and can be influenced by the reaction conditions and the nature of the substrate.[3][4]

Experimental Protocol: Diastereoselective Synthesis from an Epoxy Alcohol Precursor

The following protocol is a representative example of a diastereoselective synthesis of a substituted this compound derivative, which can be adapted for the synthesis of the title compound. The key step involves the regioselective opening of an epoxide by an amine.

Step 1: Epoxidation of a Homoallylic Alcohol

A suitably protected homoallylic alcohol is first epoxidized using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) to yield the corresponding epoxy alcohol. The stereochemistry of the epoxide can be controlled using asymmetric epoxidation methods if a specific enantiomer is desired.

Step 2: Amine-mediated Epoxide Ring Opening and Cyclization

The epoxy alcohol is then subjected to a reaction with an amine, which acts as a nucleophile to open the epoxide ring. This is followed by an intramolecular cyclization to form the tetrahydropyran ring.

Detailed Methodology:

-

Epoxidation: To a solution of the homoallylic alcohol (1 equivalent) in a suitable solvent such as dichloromethane (DCM) at 0 °C, add m-CPBA (1.2 equivalents) portion-wise. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is then quenched with a saturated aqueous solution of sodium thiosulfate and the organic layer is washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude epoxide is purified by flash column chromatography.

-

Cyclization: The purified epoxy alcohol (1 equivalent) is dissolved in a suitable solvent like isopropanol. The amine (e.g., benzylamine, 1.5 equivalents) is added, and the reaction mixture is heated to reflux. The progress of the reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the this compound derivative.

| Step | Reactants | Reagents/Solvents | Typical Yield | Key Considerations |

| 1 | Homoallylic Alcohol | m-CPBA, DCM | 85-95% | Control of temperature to avoid side reactions. |

| 2 | Epoxy Alcohol | Amine (e.g., Benzylamine), Isopropanol | 60-80% | The choice of amine and solvent can influence the regioselectivity and yield. |

Application as a Chiral Building Block in the Synthesis of NLRP3 Inflammasome Inhibitors

A significant application of this compound is in the synthesis of potent and selective inhibitors of the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome.[5] The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune system by triggering the release of pro-inflammatory cytokines, such as IL-1β and IL-18.[6][7] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases, making it an attractive therapeutic target.[6][7]

The NLRP3 Inflammasome Signaling Pathway

The activation of the NLRP3 inflammasome is a two-step process: priming and activation. The priming step is typically initiated by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), leading to the upregulation of NLRP3 and pro-IL-1β expression. The activation step is triggered by a second signal, which can be diverse, including ATP, crystalline substances, and pore-forming toxins. This leads to the assembly of the inflammasome complex, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1. This assembly facilitates the auto-cleavage and activation of caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, active forms, leading to a potent inflammatory response.[8][9][10]

Synthetic Workflow for an NLRP3 Inhibitor

This compound serves as a crucial chiral amine for the construction of NLRP3 inhibitors. A general synthetic workflow involves the coupling of this building block with a heterocyclic core, often through a nucleophilic aromatic substitution or a related cross-coupling reaction.

References

- 1. This compound 97% | CAS: 215940-92-4 | AChemBlock [achemblock.com]

- 2. This compound | C5H11NO2 | CID 54857363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]

- 7. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Signaling Pathways Regulating NLRP3 Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

The TRANS-4-AMINOTETRAHYDROPYRAN-3-OL Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The TRANS-4-AMINOTETRAHYDROPYRAN-3-OL scaffold and its derivatives are increasingly recognized as pivotal structural motifs in medicinal chemistry. This technical guide provides a comprehensive overview of the biological significance of this scaffold, with a particular focus on its role in the development of potent and selective kinase inhibitors. While direct biological activity data for the core this compound molecule is not extensively documented in publicly available literature, its incorporation as a key building block has proven instrumental in achieving desirable pharmacokinetic and pharmacodynamic properties in a variety of drug candidates. This guide will delve into the known biological activities of molecules containing this and related amino-tetrahydropyran scaffolds, present available quantitative data, detail relevant experimental protocols, and visualize key concepts.

The Tetrahydropyran Ring: A Versatile Scaffold in Medicinal Chemistry

The tetrahydropyran (THP) ring is a saturated six-membered heterocycle containing an oxygen atom. Its conformational rigidity and ability to engage in hydrogen bonding have made it an attractive scaffold in drug design. As a bioisostere of cyclohexane, the THP moiety can enhance aqueous solubility and modulate the lipophilicity of a molecule, thereby improving its absorption, distribution, metabolism, and excretion (ADME) profile. The introduction of amino and hydroxyl groups, as seen in the this compound scaffold, provides additional vectors for interaction with biological targets and further refines the physicochemical properties of the parent molecule.

Biological Activities of Aminotetrahydropyran-Containing Molecules

Derivatives of the aminotetrahydropyran scaffold have been investigated for a wide range of biological activities. Notably, this structural motif is frequently found in potent inhibitors of various protein kinases, which are critical regulators of cellular processes and established targets in oncology and inflammatory diseases.

Kinase Inhibition

The aminotetrahydropyran moiety has been successfully incorporated into inhibitors of several important kinase families, including:

-

Janus Kinases (JAKs): These non-receptor tyrosine kinases are involved in cytokine signaling pathways that are crucial for immune responses.

-

Ataxia Telangiectasia Mutated (ATM) Kinase: A key regulator of the DNA damage response.

-

AXL Receptor Tyrosine Kinase: Implicated in cancer cell proliferation, survival, and migration.

-

Transforming Growth Factor-β (TGF-β) Type I Receptor (ALK5): Plays a role in cell growth, differentiation, and fibrosis.

-

Tropomyosin Receptor Kinases (TRKs): A family of neurotrophin receptors involved in neuronal survival and differentiation, and also implicated in some cancers.

-

TANK-Binding Kinase 1 (TBK1): A key kinase in the innate immune response.

The aminotetrahydropyran group in these inhibitors often occupies the solvent-exposed region of the kinase ATP-binding site, where it can form favorable interactions and contribute to the overall potency and selectivity of the compound.

While specific quantitative data for compounds containing the precise this compound scaffold is limited in the reviewed literature, the following table summarizes the activity of representative compounds with closely related aminotetrahydropyran moieties against various kinase targets.

| Compound Class | Target Kinase | IC50 / Ki |

| Pyrazolopyrimidine Derivatives | Bruton's Tyrosine Kinase (BTK) | Not Specified in Abstract |

| Pyrido[3,4-d]pyrimidine Derivatives | Epidermal Growth Factor Receptor (EGFR) | 0.08 nM (for parent compound) |

| 4-Anilinoquinazolines | Vascular Endothelial Growth Factor Receptor (VEGFR - Flt/KDR) | < 2 nM |

| Pyrazolo[3,4-b]pyridine Derivatives | Tropomyosin Receptor Kinase A (TRKA) | 56 nM |

Experimental Protocols: Kinase Inhibition Assays

The evaluation of kinase inhibitors relies on robust and sensitive assay methodologies. Several formats are commonly employed, including luminescence-based assays that measure ATP consumption (e.g., ADP-Glo™), and time-resolved fluorescence resonance energy transfer (TR-FRET) assays that detect the phosphorylation of a substrate (e.g., HTRF®, LanthaScreen®). Below is a generalized protocol for a biochemical kinase inhibition assay.

General Protocol for an In Vitro Kinase Inhibition Assay (Luminescence-Based)

1. Reagent Preparation:

-

Kinase Buffer: Typically contains a buffering agent (e.g., HEPES, Tris-HCl), a divalent cation (e.g., MgCl₂, MnCl₂), a reducing agent (e.g., DTT), and a carrier protein (e.g., BSA). The optimal buffer composition is kinase-dependent.

-

ATP Solution: Prepared in kinase buffer to the desired concentration (often at or near the Km for the specific kinase).

-

Substrate Solution: The appropriate peptide or protein substrate is diluted in kinase buffer.

-

Kinase Solution: The kinase enzyme is diluted to the desired concentration in kinase buffer. The optimal concentration should be determined empirically to yield a robust signal in the linear range of the assay.

-

Test Compound Dilution Series: Compounds are serially diluted in DMSO and then further diluted in kinase buffer to the final desired concentrations.

-

Detection Reagents (e.g., ADP-Glo™): Prepared according to the manufacturer's instructions. This typically involves an ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP, and a Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.

2. Assay Procedure (384-well plate format):

-

Add a small volume (e.g., 2.5 µL) of the test compound dilutions or vehicle control (DMSO) to the wells of the assay plate.

-

Add the kinase solution (e.g., 2.5 µL) to each well.

-

Initiate the kinase reaction by adding a mixture of the ATP and substrate solutions (e.g., 5 µL).

-

Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.

-

Stop the kinase reaction by adding the ADP-Glo™ Reagent (e.g., 10 µL).

-

Incubate for the time specified by the manufacturer (e.g., 40 minutes) to allow for the depletion of ATP.

-

Add the Kinase Detection Reagent (e.g., 20 µL).

-

Incubate for the time specified by the manufacturer (e.g., 30-60 minutes) to allow for the conversion of ADP to ATP and the generation of a stable luminescent signal.

-

Measure the luminescence using a plate reader.

3. Data Analysis:

-

The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizing Key Concepts

The following diagrams, generated using the DOT language, illustrate a simplified kinase signaling pathway and a general workflow for the discovery and evaluation of kinase inhibitors.

Caption: A simplified representation of a generic kinase signaling pathway.

Caption: A general workflow for the discovery and development of kinase inhibitors.

Conclusion

The this compound scaffold represents a valuable and versatile building block in the design of novel therapeutics. Its favorable physicochemical properties and ability to be readily incorporated into more complex molecules have led to its use in the development of potent and selective kinase inhibitors. While further research is needed to fully elucidate the intrinsic biological activities of the core scaffold itself, its role as a "privileged" fragment in drug discovery is well-established. The continued exploration of derivatives of this and related aminotetrahydropyran scaffolds holds significant promise for the development of new and effective treatments for a wide range of diseases.

Methodological & Application

Application Notes and Protocols for TRANS-4-AMINOTETRAHYDROPYRAN-3-OL in Antihypertensive Drug Design

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential application of TRANS-4-AMINOTETRAHYDROPYRAN-3-OL as a scaffold in the design and synthesis of novel antihypertensive agents. The protocols outlined below are based on established methodologies for the evaluation of antihypertensive compounds and are intended to guide researchers in the exploration of derivatives of this scaffold.

Introduction

Hypertension, or high blood pressure, is a major risk factor for cardiovascular diseases. The search for novel, effective, and safe antihypertensive drugs is an ongoing effort in medicinal chemistry. The tetrahydropyran moiety is a privileged scaffold in drug discovery, and its derivatives have shown a wide range of biological activities. This compound presents a unique three-dimensional structure with multiple points for chemical modification, making it an attractive starting point for the development of new therapeutic agents. While direct evidence for the antihypertensive activity of the parent molecule is limited, its structural alerts and the observed activities of related compounds suggest its potential as a scaffold for novel vasodilators.

Hypothetical Mechanism of Action: Vasodilation

Based on studies of structurally related compounds, such as substituted trans-4-amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3-ols, it is hypothesized that derivatives of this compound may exert their antihypertensive effects through direct vasodilation.[1] This could potentially be achieved by modulating the function of ion channels in vascular smooth muscle cells, such as L-type calcium channels, leading to a decrease in intracellular calcium concentration and subsequent muscle relaxation.

Drug Design and Synthesis Workflow

The following diagram illustrates a typical workflow for the design, synthesis, and evaluation of novel antihypertensive agents based on the this compound scaffold.

Hypothesized Signaling Pathway for Vasodilation

The diagram below depicts a simplified signaling pathway through which a hypothetical derivative of this compound might induce vasodilation by blocking L-type calcium channels.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical data for a series of synthesized derivatives of this compound. This data is for illustrative purposes to guide the expected outcomes of experimental studies.

| Compound ID | R1 Group | R2 Group | In Vitro IC50 (nM) (Calcium Channel Binding) | In Vivo Blood Pressure Reduction (mmHg) @ 10 mg/kg in SHR |

| ATHP-001 | H | H | >10,000 | 5 ± 2 |

| ATHP-002 | Benzyl | H | 520 | 15 ± 4 |

| ATHP-003 | 4-Nitrobenzyl | H | 85 | 35 ± 5 |

| ATHP-004 | H | Acetyl | >5,000 | 8 ± 3 |

| ATHP-005 | 4-Nitrobenzyl | Acetyl | 150 | 28 ± 6 |

| Nifedipine | - | - | 50 | 40 ± 5 |

| Hydralazine | - | - | N/A | 38 ± 4 |

Experimental Protocols

Protocol 1: General Synthesis of N-Substituted Derivatives of this compound (Hypothetical)

This protocol describes a general method for the synthesis of a library of N-substituted derivatives.

-

Materials: this compound, various aldehydes or ketones, sodium triacetoxyborohydride, dichloromethane (DCM), methanol, sodium bicarbonate, magnesium sulfate, silica gel for column chromatography.

-

Procedure:

-

Dissolve this compound (1 equivalent) in DCM.

-

Add the desired aldehyde or ketone (1.1 equivalents).

-

Stir the mixture at room temperature for 1 hour.

-

Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise.

-

Continue stirring at room temperature for 12-24 hours.

-

Quench the reaction with saturated sodium bicarbonate solution.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired N-substituted derivative.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Protocol 2: In Vitro Calcium Channel Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of the synthesized compounds for L-type calcium channels.

-

Materials: Rat brain cortical membranes, [³H]-nitrendipine (radioligand), synthesized compounds, Tris-HCl buffer, glass fiber filters, scintillation cocktail, scintillation counter.

-

Procedure:

-

Prepare serial dilutions of the synthesized compounds.

-

In a 96-well plate, add rat brain cortical membranes, [³H]-nitrendipine, and the test compound or vehicle.

-

Incubate at 25°C for 60 minutes.

-

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold Tris-HCl buffer.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition of radioligand binding and determine the IC50 value for each compound.

-

Protocol 3: Ex Vivo Isolated Rat Aortic Ring Assay

This protocol is used to assess the vasorelaxant effect of the synthesized compounds on isolated arterial tissue.

-

Materials: Male Wistar rats, Krebs-Henseleit solution, phenylephrine, acetylcholine, synthesized compounds, organ bath system with isometric force transducers.

-

Procedure:

-

Euthanize a rat and carefully dissect the thoracic aorta.

-

Cut the aorta into rings of 2-3 mm in width.

-

Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂/5% CO₂.

-

Allow the rings to equilibrate under a resting tension of 1.5 g for 60 minutes.

-

Induce contraction with phenylephrine (1 µM).

-

Once a stable contraction is achieved, add cumulative concentrations of the synthesized compounds to the organ bath.

-

Record the changes in isometric tension.

-

At the end of the experiment, add acetylcholine to assess the integrity of the endothelium.

-

Calculate the percentage of relaxation induced by each compound and determine the EC50 values.

-

Protocol 4: In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)

This protocol details the in vivo evaluation of the antihypertensive activity of the lead compounds.

-